molecular formula C8H5Br2N B2754852 2-Bromo-6-(bromomethyl)benzonitrile CAS No. 1243536-87-9

2-Bromo-6-(bromomethyl)benzonitrile

Cat. No.: B2754852
CAS No.: 1243536-87-9
M. Wt: 274.943
InChI Key: LYNUURAMENQBRI-UHFFFAOYSA-N
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Description

Contextual Significance in Pharmaceutical and Agrochemical Intermediates

While direct examples of commercial drugs or pesticides derived from 2-Bromo-6-(bromomethyl)benzonitrile are not prominently documented in publicly available literature, the utility of its isomers and related compounds is well-established. For instance, compounds like 2-bromo-6-methylbenzonitrile (B1287730) and 4-bromo-3-(bromomethyl)benzonitrile (B1339099) are recognized as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. lookchem.com A notable example is 2-(bromomethyl)benzonitrile (B57715), an isomer of the title compound, which serves as a key intermediate in the synthesis of Alogliptin, an oral medication used to treat type 2 diabetes. cookechem.comindiamart.com

The significance of this compound lies in its potential to act as a versatile precursor in the discovery and development of new chemical entities in these vital industries. The strategic placement of two different types of bromine atoms allows for selective and sequential reactions, a highly desirable feature in the multi-step synthesis of complex target molecules.

Overview of Synthetic Utility in Complex Molecular Architectures

The synthetic utility of this compound in the construction of complex molecular architectures stems from the differential reactivity of its two bromine substituents. This allows for a programmed, stepwise functionalization of the molecule.

The benzylic bromine in the bromomethyl group is highly reactive towards nucleophilic substitution. This is due to the stability of the resulting benzylic carbocation intermediate. This reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to build more elaborate structures.

In contrast, the aromatic bromine is less reactive towards nucleophilic substitution but is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Seminal reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds at this position.

This orthogonal reactivity is a powerful tool for synthetic chemists. One can first perform a nucleophilic substitution at the benzylic position, and then, in a subsequent step, carry out a cross-coupling reaction at the aromatic position, or vice versa. This sequential functionalization strategy provides a convergent and efficient route to highly substituted and complex molecular scaffolds that would be difficult to access through other means. The electron-withdrawing nature of the nitrile group further influences the reactivity of the aromatic ring, making this compound a unique and valuable building block in organic synthesis.

Below is an interactive data table summarizing the reactivity of the functional groups in this compound:

Functional GroupPositionTypical ReactionsReactivity Profile
Nitrile (-CN)1Hydrolysis to carboxylic acid, Reduction to amine, CycloadditionsCan be transformed into other key functional groups.
Aromatic Bromine (-Br)2Suzuki, Sonogashira, Heck, Buchwald-Hartwig couplingsLess reactive; ideal for metal-catalyzed cross-coupling.
Benzylic Bromine (-CH₂Br)6Nucleophilic Substitution (Sₙ1/Sₙ2)Highly reactive towards nucleophiles.

Historical Development of Synthetic Methodologies for Benzonitrile (B105546) Derivatives

The synthesis of benzonitrile derivatives has a rich history, evolving from classical methods to modern, highly efficient catalytic processes. Early methods for the introduction of the nitrile group included the Sandmeyer reaction, which involves the diazotization of an aniline (B41778) followed by treatment with a cyanide salt, and the Rosenmund-von Braun reaction, typically requiring harsh conditions with high temperatures and stoichiometric copper cyanide. acs.org

The synthesis of substituted benzenes, the core of benzonitrile derivatives, has traditionally relied on electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation. libretexts.org The order of these reactions is critical to achieve the desired substitution pattern, governed by the directing effects of the substituents already present on the aromatic ring.

A significant leap in the synthesis of functionalized aromatic compounds came with the advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century. The development of reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings revolutionized the way chemists could form carbon-carbon and carbon-heteroatom bonds, offering milder reaction conditions, greater functional group tolerance, and higher selectivity. acs.org These methods are now cornerstones in the synthesis of complex molecules, including pharmaceutical intermediates.

The preparation of the bromomethyl group is often achieved through the radical bromination of a methyl group using reagents like N-bromosuccinimide (NBS) with a radical initiator. wiley-vch.de Therefore, the synthesis of a molecule like this compound would likely involve a multi-step sequence combining these classical and modern synthetic methodologies.

The following table provides a brief overview of key synthetic methodologies relevant to the synthesis of substituted benzonitriles:

Reaction NameDescriptionTypical Reagents
Sandmeyer ReactionConversion of an aryl diazonium salt to an aryl nitrile.NaNO₂, HCl; CuCN
Rosenmund-von Braun ReactionDirect cyanation of an aryl halide.CuCN, high temperature
Friedel-Crafts AcylationIntroduction of an acyl group onto an aromatic ring.Acyl chloride, AlCl₃
Radical BrominationBromination of a benzylic methyl group.N-Bromosuccinimide (NBS), AIBN or light
Suzuki-Miyaura CouplingCross-coupling of an aryl halide with a boronic acid.Pd catalyst, base
Buchwald-Hartwig AminationCross-coupling of an aryl halide with an amine.Pd catalyst, base

This evolution of synthetic strategies has provided chemists with a powerful and versatile toolbox for the construction of a vast array of benzonitrile derivatives, including the synthetically valuable this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-(bromomethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-4-6-2-1-3-8(10)7(6)5-11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNUURAMENQBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity of 2 Bromo 6 Bromomethyl Benzonitrile

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic bromide in 2-bromo-6-(bromomethyl)benzonitrile is the more reactive site for nucleophilic substitution, readily undergoing SN1 or SN2 type reactions with a variety of nucleophiles. khanacademy.org

Reactions with Oxygen Nucleophiles (e.g., Alcohols, Carboxylates)

The reaction of this compound with oxygen-based nucleophiles, such as alcohols and carboxylates, leads to the formation of ethers and esters, respectively. These reactions typically proceed under basic conditions to deprotonate the nucleophile, enhancing its reactivity. For instance, the reaction with an alcohol in the presence of a base would yield a 2-bromo-6-(alkoxymethyl)benzonitrile. Similarly, carboxylate salts can displace the benzylic bromide to form the corresponding ester.

Reactions with Nitrogen Nucleophiles (e.g., Amines, Azides)

Nitrogen nucleophiles, including amines and azides, readily react with the benzylic bromide of this compound. Primary and secondary amines can be alkylated to form the corresponding secondary and tertiary amines. iaea.org The reaction with sodium azide (B81097) is a common method for introducing an azido (B1232118) group, which can then be further transformed, for example, by reduction to a primary amine or by cycloaddition reactions. nottingham.ac.ukrsc.orgresearchgate.net A general procedure involves reacting the bromide with sodium azide in a solvent mixture like acetone/water to yield the corresponding benzyl (B1604629) azide. rsc.org

Detailed research findings:

In one study, 2-(bromomethyl)benzonitrile (B57715) was reacted with 2H-tetrazole in the presence of potassium hydroxide (B78521) to produce 4-[(2H-tetrazol-2-yl)methyl]benzonitrile. sigmaaldrich.com

The synthesis of a cyclic compound was achieved through the reaction of 2-(bromomethyl)benzonitrile with 2-hydroxybenzylamine in a ring-closing reaction. iaea.org

Reactions with Carbon Nucleophiles (e.g., Cyanides, Malonates)

Carbon-based nucleophiles, such as cyanide ions and enolates derived from malonic esters, can also displace the benzylic bromide to form new carbon-carbon bonds. The reaction with sodium or potassium cyanide would introduce a second nitrile group, yielding 2-bromo-6-(cyanomethyl)benzonitrile. Diethyl malonate, in the presence of a base like sodium ethoxide, forms a nucleophilic enolate that can attack the benzylic carbon, leading to the formation of a substituted malonic ester. These products are versatile intermediates for further synthetic manipulations. researchgate.net

Cross-Coupling Reactions at the Aromatic Bromide

The aryl bromide of this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a widely used reaction for the formation of biaryl compounds by coupling an aryl halide with an organoboron reagent, typically an arylboronic acid or its ester. nih.govgre.ac.ukresearchgate.net In the case of this compound, the aromatic bromine can be selectively coupled with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net This reaction allows for the synthesis of a wide range of 2-(bromomethyl)-6-arylbenzonitriles.

Detailed research findings:

The Suzuki-Miyaura reaction has been successfully employed for the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes by coupling 2-bromo-5-(bromomethyl)thiophene (B1590285) with various arylboronic acids. researchgate.net

Nitrile-functionalized N-heterocyclic carbene (NHC) palladium complexes have been developed and shown to be effective catalysts for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids. nih.gov

Reactant 1Reactant 2CatalystBaseSolventProductYield (%)
BromobenzenePhenylboronic acid(NHC)2PdBr2 typeKOHH2O/2-propanolBiphenyl85
2-Bromo-5-(bromomethyl)thiopheneArylboronic acidPd(PPh3)4Na2CO3Toluene/H2O2-(Bromomethyl)-5-aryl-thiopheneModerate to good

This table presents examples of Suzuki-Miyaura coupling reactions. The specific conditions and yields can vary depending on the substrates and catalyst system used.

Sonogashira Coupling for Aryl-Alkyne Bond Formation

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst. organic-chemistry.orgmdpi.com The aromatic bromine of this compound can undergo Sonogashira coupling with various terminal alkynes to produce 2-(bromomethyl)-6-(alkynyl)benzonitriles. This reaction is a valuable tool for introducing alkyne functionalities into the aromatic ring.

Detailed research findings:

The Sonogashira coupling of aryl bromides with terminal alkynes can be effectively catalyzed by palladium(II) β-oxoiminatophosphane complexes under mild conditions. organic-chemistry.org

Heterogeneous catalysts, such as nanosized MCM-41 anchored palladium bipyridyl complexes, have been shown to be highly efficient and recyclable for the Sonogashira coupling of aryl halides with terminal alkynes. mdpi.com

Reactant 1Reactant 2CatalystCo-catalystBaseSolventProductYield (%)
4-BromobenzonitrilePhenylacetyleneNS-MCM-41-PdCuIEt3NToluene4-(Phenylethynyl)benzonitrileHigh
BromobenzenePhenylacetylenePd(OAc)2/dppfCuICs2CO3NMPDiphenylacetylene95

This table illustrates representative Sonogashira coupling reactions. The optimal conditions and yields are dependent on the specific substrates, catalyst, and reaction environment.

Buchwald-Hartwig Amination for Aryl-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly useful for synthesizing aryl amines from aryl halides. wikipedia.org In the context of this compound, the bromine atom attached to the benzene (B151609) ring is susceptible to this transformation.

The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the desired N-aryl product and regenerate the palladium(0) catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with sterically hindered and electron-rich ligands often providing the best results. nih.gov

Table 1: Buchwald-Hartwig Amination of Aryl Halides

Catalyst SystemReactantsProductConditionsReference
Pd₂(dba)₃ / DavePhosAryl halide, AmineN-Aryl amineNaOtBu, THF/1,4-dioxane, 100 °C nih.gov
Pd(dba)₂ / SPhosBromo-substituted TPY, DialkylamineTris(dialkylamino)-substituted TPYNaOtBu, toluene/THF, 90-100 °C researchgate.net

This table presents generalized conditions for the Buchwald-Hartwig amination and specific examples with related substrates.

Other Palladium and Nickel Catalyzed Cross-Couplings

Beyond C-N bond formation, the aryl bromide of this compound can participate in a variety of other palladium and nickel-catalyzed cross-coupling reactions to form carbon-carbon bonds. These reactions are fundamental in the construction of complex organic molecules.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for the formation of biaryl compounds.

Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Negishi Coupling: This involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex.

Sonogashira Coupling: This reaction forms a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

Nickel-catalyzed cross-couplings have emerged as a powerful alternative to palladium-catalyzed reactions, often offering different reactivity and the ability to couple a wider range of substrates, including less reactive aryl chlorides. escholarship.orgnih.gov These methods can also be applied to substrates like this compound to achieve various molecular architectures.

Table 2: Examples of Palladium and Nickel-Catalyzed Cross-Coupling Reactions

ReactionCatalystCoupling PartnersProduct Type
Suzuki-MiyauraPalladium complexesAryl halide, Arylboronic acidBiaryl
HeckPalladium complexesAryl halide, AlkeneSubstituted alkene
NegishiNickel or Palladium complexesAryl halide, Organozinc reagentAryl-substituted compound
SonogashiraPalladium/Copper complexesAryl halide, Terminal alkyneAryl-alkyne

This table provides a general overview of common cross-coupling reactions applicable to aryl halides.

Reactions Involving the Nitrile Functional Group

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of transformations. cymitquimica.com

Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This transformation proceeds through an intermediate amide, which can sometimes be isolated under controlled conditions. This provides a synthetic route to 2-bromo-6-(bromomethyl)benzoic acid and its corresponding amide derivative.

The nitrile group can be reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas and a metal catalyst like Raney nickel or palladium on carbon) or chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄). This reaction converts the benzonitrile (B105546) moiety into a benzylamine (B48309) derivative.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. cymitquimica.com This can lead to the formation of various heterocyclic structures or other functional groups. For instance, reaction with organometallic reagents (e.g., Grignard reagents) can lead to the formation of ketones after hydrolysis of the intermediate imine.

Tandem and Cascade Reactions Utilizing Multiple Reactive Sites

The presence of three distinct reactive centers in this compound—the aryl bromide, the bromomethyl group, and the nitrile group—makes it an ideal substrate for tandem or cascade reactions. nih.govehu.esacs.orgresearchgate.net These reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy by minimizing intermediate purification steps. nih.gov

For example, a sequence could involve an initial nucleophilic substitution at the bromomethyl position, followed by an intramolecular cyclization involving the nitrile group. Another possibility is a cross-coupling reaction at the aryl bromide position, followed by a transformation of the nitrile or bromomethyl group. The specific outcome of these reactions is highly dependent on the chosen reagents and reaction conditions, allowing for the synthesis of a wide array of complex heterocyclic and polyfunctional molecules from a single starting material. nih.gov

Intramolecular Cyclization Reactions

The presence of two reactive centers in this compound, a nucleophilic site (the nitrile group after transformation or a substituent introduced at the benzylic position) and an electrophilic site (the aryl bromide), allows for intramolecular cyclization reactions to form fused ring systems. These reactions are typically mediated by a transition metal catalyst, most commonly palladium, which facilitates the formation of a new carbon-carbon or carbon-heteroatom bond.

One common strategy involves the initial conversion of the bromomethyl group into a nucleophilic species. For instance, reaction with a primary amine or thiol can introduce a side chain capable of intramolecularly attacking the aryl bromide via a palladium-catalyzed C-N or C-S coupling reaction, respectively. This approach leads to the formation of nitrogen- or sulfur-containing heterocycles.

Another approach is the intramolecular Heck reaction. If the bromomethyl group is used to introduce a substituent containing a double bond, an intramolecular palladium-catalyzed coupling between the aryl bromide and the alkene can occur, leading to the formation of polycyclic structures.

While specific examples detailing the intramolecular cyclization of this compound are not extensively documented in the provided literature, the principles of such reactions are well-established for analogous compounds. For example, the intramolecular cyclization of o-chloroarenes with hydrazones to synthesize indoles proceeds via an intramolecular C-N bond formation catalyzed by palladium complexes with bulky electron-rich phosphine ligands. aablocks.com Similarly, the synthesis of 3-substituted isoquinolin-1-amines has been achieved through the intramolecular cyclization of 2-(lithiomethyl)benzonitrile derivatives with nitriles.

The regioselectivity of these cyclizations is generally high, driven by the formation of thermodynamically stable five- or six-membered rings. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial in determining the efficiency and outcome of the cyclization.

Table 1: Potential Intramolecular Cyclization Reactions of this compound Derivatives
Starting Material DerivativeReagents and ConditionsProduct TypePlausible Mechanism
2-(Aminomethyl)-6-bromobenzonitrilePd catalyst, baseDihydroisoindolo[2,1-a]quinazolin-5(7H)-one derivativeIntramolecular Buchwald-Hartwig amination
2-Bromo-6-((vinylamino)methyl)benzonitrilePd catalyst, baseFused pyrrolo-benzonitrile derivativeIntramolecular Heck reaction
2-Bromo-6-((2-hydroxyphenoxy)methyl)benzonitrilePd catalyst, baseFused dibenzo[b,f] aablocks.comCurrent time information in Bangalore, IN.oxazepine derivativeIntramolecular Buchwald-Hartwig etherification

Sequential Functionalization Strategies

The differential reactivity of the benzylic bromide and the aryl bromide in this compound is the cornerstone of sequential functionalization strategies. The benzylic C-Br bond is significantly more susceptible to nucleophilic substitution reactions compared to the more inert aryl C-Br bond. This allows for the selective modification of the bromomethyl group while leaving the aryl bromide intact for subsequent cross-coupling reactions.

A typical sequential functionalization would involve an initial nucleophilic substitution at the benzylic position. A variety of nucleophiles, including amines, alcohols, thiols, and carbanions, can be employed to introduce a diverse range of functional groups. For example, reaction with sodium azide followed by reduction can yield the corresponding amine, while reaction with a sodium alkoxide can introduce an ether linkage.

Following the selective functionalization of the bromomethyl group, the remaining aryl bromide can undergo a variety of palladium-catalyzed cross-coupling reactions. These include, but are not limited to, Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This two-step approach enables the synthesis of a wide array of highly substituted benzonitrile derivatives with precise control over the substitution pattern.

For instance, a Sonogashira coupling of the aryl bromide with a terminal alkyne can be performed after the initial modification of the bromomethyl group. This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, introduces an alkynyl substituent at the 2-position of the benzonitrile ring. organic-chemistry.org Subsequent transformations of the newly introduced alkyne and the functional group at the 6-position can lead to the construction of complex polycyclic molecules.

The Suzuki-Miyaura coupling is another powerful tool for the sequential functionalization of this compound. After the initial substitution at the benzylic position, the aryl bromide can be coupled with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.gov This strategy has been successfully applied to the synthesis of biaryl compounds.

Table 2: Exemplary Sequential Functionalization of this compound
StepReaction TypeReagents and ConditionsIntermediate/Product
1Nucleophilic SubstitutionNu-H (e.g., R-OH, R-NH2, R-SH), Base2-Bromo-6-((nucleophilomethyl))benzonitrile
2Suzuki-Miyaura CouplingAr-B(OH)2, Pd catalyst, Base2-Aryl-6-((nucleophilomethyl))benzonitrile
2Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base2-(Alkynyl)-6-((nucleophilomethyl))benzonitrile
2Buchwald-Hartwig AminationR2NH, Pd catalyst, Base2-(Amino)-6-((nucleophilomethyl))benzonitrile

Mechanistic Investigations and Computational Studies of 2 Bromo 6 Bromomethyl Benzonitrile Reactivity

Elucidation of Reaction Mechanisms in Nucleophilic Substitution

The presence of a benzylic bromide in 2-bromo-6-(bromomethyl)benzonitrile makes it a prime substrate for nucleophilic substitution reactions. The mechanism of these reactions, whether proceeding through a unimolecular (S"N"1) or bimolecular (S"N"2) pathway, is a central point of investigation.

S"N"1 vs. S"N"2 Pathways at the Benzylic Bromide

The benzylic carbon in this compound is a secondary carbon, a scenario where the competition between S"N"1 and S"N"2 mechanisms is finely balanced.

The S"N"1 pathway involves a two-step process initiated by the departure of the bromide leaving group to form a benzylic carbocation intermediate. libretexts.org This carbocation is stabilized by resonance with the adjacent benzene (B151609) ring. The rate of an S"N"1 reaction is dependent only on the concentration of the substrate. libretexts.orgsavemyexams.com

Conversely, the S"N"2 mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. The rate of an S"N"2 reaction is dependent on the concentrations of both the substrate and the nucleophile. savemyexams.com For primary alkyl halides, the lack of steric hindrance generally favors the S"N"2 pathway. khanacademy.orgmasterorganicchemistry.com

The choice between these pathways for this compound is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

Influence of Steric and Electronic Factors

The reactivity of this compound in nucleophilic substitution is significantly influenced by both steric and electronic factors.

Steric Factors: The bromine atom and the nitrile group at the ortho positions to the bromomethyl group create a sterically hindered environment around the benzylic carbon. This steric hindrance can impede the backside attack required for an S"N"2 reaction, potentially favoring an S"N"1 mechanism where the formation of a planar carbocation intermediate alleviates steric strain. savemyexams.comopenstax.org

Electronic Factors: The nitrile (-CN) group is strongly electron-withdrawing. This electronic effect has a dual influence. It can destabilize the developing positive charge in the S"N"1 transition state, thereby slowing down the reaction. However, it also increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack in an S"N"2 reaction. The bromine atom also exerts an electron-withdrawing inductive effect.

The interplay of these steric and electronic effects determines the predominant reaction pathway. For instance, in reactions with strong, unhindered nucleophiles, the S"N"2 pathway may be favored despite the steric bulk. Conversely, with weaker nucleophiles or under conditions that promote ionization (e.g., polar protic solvents), the S"N"1 pathway might become more significant.

Mechanistic Aspects of Cross-Coupling Reactions

This compound is a versatile substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions, particularly those catalyzed by palladium or nickel, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.comlibretexts.orgdtu.dk

Oxidative Addition and Reductive Elimination Pathways

Oxidative Addition: This is typically the first and often rate-determining step in the catalytic cycle. nih.gov The low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-bromine bond of the substrate. libretexts.org In the case of this compound, oxidative addition can occur at either the aryl bromide or the benzylic bromide. The relative reactivity of these two sites is a key factor. Generally, aryl halides are more reactive towards oxidative addition than alkyl halides in many palladium-catalyzed systems. nih.gov

Reductive Elimination: This is the final step of the catalytic cycle, where the newly formed carbon-carbon or carbon-heteroatom bond is created, and the catalyst is regenerated in its active low-valent state. libretexts.org This step is the reverse of oxidative addition and involves the elimination of the coupled product from the metal center. libretexts.org For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation on the metal center. libretexts.org

Transmetalation Steps and Ligand Effects

Transmetalation: Following oxidative addition, a transmetalation step occurs where an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) transfers its organic group to the transition metal center, replacing the halide. dtu.dk This step is crucial for introducing the second coupling partner into the catalytic cycle. The efficiency of transmetalation can be influenced by the nature of the organometallic reagent, the base used, and the ligands on the metal.

Ligand Effects: Ligands play a critical role in modulating the reactivity and selectivity of the transition metal catalyst. Bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can influence the rate of oxidative addition and reductive elimination. nih.govrsc.org For instance, bulky ligands can promote reductive elimination. nih.gov In some cases, the choice of ligand can even alter the mechanistic pathway or prevent side reactions like beta-hydride elimination. dtu.dk The nitrile group within the substrate itself can also act as a ligand, potentially influencing the catalytic cycle. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the mechanistic details of reactions involving this compound. DFT calculations can provide valuable insights into reaction pathways, transition state geometries and energies, and the electronic properties of intermediates. researchgate.netacs.org

For nucleophilic substitution reactions, DFT can be used to model the potential energy surfaces of both the S"N"1 and S"N"2 pathways. By calculating the activation energies for each pathway, it is possible to predict which mechanism is more favorable under specific conditions. These calculations can also quantify the steric and electronic effects of the ortho substituents on the reaction barrier.

Interactive Data Table: Computational Insights into Reaction Mechanisms

Mechanistic AspectComputational MethodKey Findings
Nucleophilic Substitution DFT (B3LYP)Calculation of activation barriers for S"N"1 and S"N"2 pathways to determine the favored mechanism. researchgate.net
Cross-Coupling: Oxidative Addition DFTModeling the transition state for the insertion of a Pd(0) catalyst into the C-Br bond.
Cross-Coupling: Ligand Effects DFTEvaluation of the electronic and steric influence of phosphine and NHC ligands on catalytic activity. rsc.org
Regioselectivity DFTComparison of the energy profiles for oxidative addition at the aryl vs. benzylic bromide.

Electronic Structure and Reactivity Predictions

The reactivity of this compound is dictated by its three key functional groups: the aromatic bromine atom, the benzylic bromine atom, and the nitrile group. The electron-withdrawing nature of the cyano group and the aromatic bromine atom creates an electron-deficient aromatic system. This electronic feature enhances the electrophilicity of the benzylic carbon in the bromomethyl group, making it a prime target for nucleophilic attack.

Computational studies, such as Density Functional Theory (DFT), are instrumental in quantifying these effects. researchgate.netresearchgate.net Although specific DFT data for this compound is scarce, analysis of analogous compounds provides significant insight. For example, quantum chemical studies on related bromobenzonitriles help in understanding molecular behaviors and interactions. The steric hindrance between the ortho-substituted bromo and bromomethyl groups is expected to influence the planarity of the molecule and the accessibility of its reactive centers.

Table 1: Predicted Electronic and Structural Properties

Property Predicted Feature Rationale/Supporting Evidence
Dipole Moment Significant Due to the presence of highly electronegative Br and N atoms. Benzonitrile (B105546) itself is a polar solvent. researchgate.net
Aromatic Ring Electron-deficient Strong electron-withdrawing effects of the ortho-bromo and para-cyano substituents.
Benzylic Carbon Highly electrophilic Activated by the adjacent electron-withdrawing aromatic ring and the bromine atom.

| Reactivity Sites | Dual | Features a reactive benzylic bromide for substitution and an aromatic bromide for cross-coupling. |

Transition State Characterization

Understanding the reaction mechanisms of this compound requires the characterization of the transition states (TS) for its various potential reactions. DFT modeling is a primary method for calculating the energies and geometries of these high-energy structures.

Two primary reaction types are anticipated for this molecule:

Nucleophilic Substitution at the Benzylic Carbon: This reaction would proceed through an SN2 mechanism, involving a pentacoordinate carbon transition state. The energy of this TS would be influenced by the steric bulk of the incoming nucleophile and the ortho-bromo substituent.

Cross-Coupling at the Aromatic Carbon: Reactions like Suzuki or Buchwald-Hartwig couplings at the C-Br bond on the ring would involve transition states characteristic of oxidative addition, transmetalation, and reductive elimination steps. Computational modeling can be used to analyze the barriers for such Pd-catalyzed couplings, focusing on steric effects.

For related reactions, DFT calculations have been successfully used to locate transition states and explain selectivity. researchgate.netacs.orgacs.org For instance, in the Rh-catalyzed transannulation of pyridotriazole, the transition state for the breaking of a N-N bond was located, showing an increase in the bond distance to 2.08 Å. acs.org Similarly, cycloaddition reactions have been analyzed by locating the transition states, providing insight into reaction barriers and stereoselectivity. researchgate.netacs.org

Reaction Pathway Energy Profiles

A reaction pathway energy profile maps the potential energy of a system as it transforms from reactants to products, passing through transition states and intermediates. savemyexams.com These diagrams are crucial for comparing competing reaction pathways and understanding kinetic versus thermodynamic control.

For this compound, a key reaction is nucleophilic substitution at the bromomethyl group. The energy profile for this process would depict the energy of the reactants (the benzonitrile and a nucleophile), rise to the activation energy of the SN2 transition state, and drop to the energy of the products. savemyexams.com

While a specific energy profile for this compound is not available, studies on other systems demonstrate the utility of this approach. DFT studies on cycloaddition reactions have been used to construct energy profiles that explain the preference for one product over another by comparing activation energies. acs.org In some cases, the entire reaction can be biased toward a specific pathway through the strategic placement of functional groups that stabilize or destabilize key intermediates or transition states. soton.ac.ukrsc.org

Kinetic and Thermodynamic Considerations

The feasibility and rate of reactions involving this compound are governed by kinetic and thermodynamic parameters.

Activation Energy Barriers

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction and is represented by the height of the transition state on a reaction energy profile. savemyexams.com A lower activation energy corresponds to a faster reaction rate. For this compound, the activation barriers for its reactions would be highly dependent on the reaction site.

Benzylic Substitution: The activation energy for SN2 substitution at the bromomethyl position is expected to be relatively low due to the stability of the benzylic transition state. However, the ortho-bromo group could introduce steric hindrance, potentially raising this barrier compared to an unhindered analogue.

Aromatic Substitution: The activation energy for reactions like Pd-catalyzed cross-coupling is complex, depending on the catalyst, ligands, and substrate. Calculations on related systems show that substituents can significantly alter these barriers; for instance, calculations predicted that certain substituents would lower the activation barrier for thermal isomerization in metacyclophanedienes. acs.org In a Rh-catalyzed reaction, the free energy barrier for a ring-opening step was calculated to be 22.3 kcal/mol, which was lowered to 17.5 kcal/mol by the introduction of a chlorine substituent. acs.org

Enthalpy and Entropy of Reaction

Enthalpy (ΔH): Represents the change in heat content. Exothermic reactions (negative ΔH) release heat and are generally favorable. The substitution of the C-Br bond in the bromomethyl group with a stronger bond (e.g., C-N or C-O) is expected to be exothermic.

Entropy (ΔS): Represents the change in disorder. Reactions that increase the number of molecules or the freedom of motion tend to have a positive ΔS.

While specific thermodynamic data for reactions of this compound are not documented, studies of other molecular systems provide relevant examples. For instance, the binding of a ligand to a silver(I) cation was found to be driven by a favorable enthalpy change (ΔH° = -19 ± 2 kcal/mol) but opposed by an unfavorable entropy change (ΔS° = -45 eu). acs.org The standard enthalpies of formation have been determined for other complex organic molecules through a combination of combustion calorimetry and vapor pressure measurements, providing fundamental data for thermodynamic analysis. acs.org Such data is critical for understanding reaction equilibria and predicting product distributions under thermodynamic control.

Spectroscopic Probing of Reaction Intermediates

The direct observation of transient intermediates is key to confirming reaction mechanisms. Spectroscopic techniques are invaluable for this purpose. In reactions involving this compound, intermediates could potentially be characterized using methods like NMR and IR spectroscopy.

For example, in a nucleophilic substitution reaction, one could monitor the reaction progress using:

1H NMR Spectroscopy: The characteristic singlet peak for the benzylic protons (-CH2Br) would shift upon substitution. For related 2-(bromomethyl)benzonitrile (B57715) derivatives, these protons appear as a singlet. brieflands.com For example, in 2-({2-[Pyrrolidinomethyl]quinazolin-4-one-3-yl}methyl)benzonitrile, the N-CH2-Ar protons appear at δ 5.92 ppm. brieflands.com

13C NMR Spectroscopy: The chemical shift of the benzylic carbon and the aromatic carbons would change significantly as the substitution proceeds.

FT-IR Spectroscopy: The disappearance of the C-Br stretching vibration and the appearance of new bands corresponding to the new functional group could be tracked. In-line IR spectroscopy has been used to monitor the bromination of a related compound, where a characteristic peak for the CH2-Br group formed at 1230 cm-1. rsc.org

While stable intermediates are not expected in simple substitution reactions, more complex, multi-step syntheses using this compound as a building block could involve isolable or spectroscopically observable intermediates. For instance, in domino reactions, key intermediates have been successfully trapped and characterized to elucidate the reaction mechanism. acs.orgnih.gov

Table 2: Mentioned Compounds

Compound Name CAS Number Molecular Formula
This compound Not available C8H5Br2N
2-Bromo-6-methylbenzonitrile (B1287730) 77532-78-6 C8H6BrN
2-(Bromomethyl)benzonitrile 22115-41-9 C8H6BrN
2-Bromo-4-(bromomethyl)benzonitrile 89892-38-6 C8H5Br2N
2-Bromobenzonitrile 2042-37-7 C7H4BrN
1,3-bis(bromomethyl)benzonitrile 66785-66-2 C8H6Br2
Benzonitrile 100-47-0 C7H5N
N-bromosuccinimide (NBS) 128-08-5 C4H4BrNO2
Pyridotriazole Not available C6H5N3

Future Perspectives and Emerging Research Directions

Green Chemistry Approaches in Synthesis and Transformations

Green chemistry principles are becoming central to modern synthetic organic chemistry, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. niscpr.res.inunimi.it The application of these principles to the synthesis and subsequent reactions of 2-Bromo-6-(bromomethyl)benzonitrile holds significant promise.

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic compounds (VOCs) as solvents. niscpr.res.in Traditional synthesis of bromomethyl compounds, including the radical bromination to produce this compound, often employs hazardous solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758). mdpi.comwiley-vch.de Research is actively moving away from these substances due to environmental and safety concerns. mdpi.com

Future developments will likely focus on solvent-free reaction conditions. One explored avenue in related syntheses is the use of a reagent that can also act as the solvent medium. For instance, in certain C-N coupling reactions, diisopropylethylamine (DIPEA) has been successfully used as both a base and a solvent, fulfilling the criteria for a green reaction methodology. niscpr.res.in Another approach involves photo-bromination using N-bromosuccinimide (NBS) under visible light, which can be performed in greener solvents like acetonitrile, offering an alternative to the traditionally used CCl₄. mdpi.comresearchgate.net The use of natural sunlight as a renewable initiation source for bromination reactions, eliminating the need for chemical initiators, represents a further step towards a greener process. google.com

Green ApproachDescriptionRelevance to this compound
Solvent Replacement Replacing hazardous solvents like CCl₄ and dichloromethane with greener alternatives such as acetonitrile. mdpi.comThe radical bromination step in the synthesis can be adapted to use more environmentally benign solvents.
Solvent-Free Conditions Conducting reactions without a solvent medium, or where a reagent also serves as the solvent. niscpr.res.inCould be applied to subsequent nucleophilic substitution reactions involving the compound, reducing waste and simplifying purification.
Photochemical Initiation Using visible light or natural sunlight to initiate radical bromination, avoiding chemical initiators. mdpi.comgoogle.comOffers a cleaner and more sustainable method for the synthesis from its 2-bromo-6-methylbenzonitrile (B1287730) precursor.

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. While specific literature on the biocatalytic transformation of this compound is not prominent, the potential for such applications is significant. Enzymes like oxidoreductases and hydrolases have been employed in a wide range of transformations on aromatic compounds. acs.orgambeed.com

Future research could explore the use of enzymes for:

Selective Hydrolysis: Enzymatic hydrolysis of the nitrile group to an amide or carboxylic acid under mild conditions, which would be a green alternative to harsh chemical methods.

Chiral Synthesis: In reactions where the bromomethyl group is substituted, enzymes could be used to introduce chirality, leading to enantiomerically pure products for pharmaceutical applications.

Dehalogenation: Biocatalytic removal of the aromatic bromine atom could be a pathway to other functionalized benzonitrile (B105546) derivatives.

The development of chemoselective biocatalytic procedures, such as the deacetylation of a statin intermediate using pancreatin (B1164899) powder, highlights the power of enzymes to act on specific functional groups within a complex molecule, a principle that could be applied to transformations of this compound. acs.org

Atom economy is a core concept of green chemistry that measures how many atoms of the reactants are incorporated into the final desired product. rsc.org Syntheses with high atom economy are inherently "greener" as they generate less waste.

The conventional synthesis of this compound via radical bromination of 2-bromo-4-methylbenzonitrile (B184184) with N-bromosuccinimide (NBS) has a moderate atom economy, as a molecule of succinimide (B58015) is generated as a byproduct for every molecule of NBS used. wiley-vch.de

Future research will focus on improving atom economy through innovative reaction design. One powerful strategy is the use of tandem or domino reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. nih.gov This approach inherently increases atom and step economy. For example, a one-pot protocol for the synthesis of indoloisoquinolines utilizes 2-(bromomethyl)benzonitriles in a base-promoted tandem annulation, demonstrating an atom-economical route to complex heterocyclic structures. nih.gov Applying this thinking to the transformations of this compound could lead to highly efficient syntheses of complex target molecules.

Flow Chemistry and Continuous Processing Applications

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better process control, improved product purity, and straightforward scalability. researchgate.netsci-hub.seresearchgate.net

The synthesis of this compound, particularly the photochemical bromination step, is well-suited for a continuous flow setup. Batch photochemical reactions are notoriously difficult to scale up due to the limited penetration of light through the reaction vessel. researchgate.net Flow reactors, with their high surface-area-to-volume ratio, solve this problem by ensuring uniform irradiation of the reaction mixture. researchgate.netresearchgate.net

Studies on the continuous-flow C-H benzylic bromination of other substrates using NBS and a household lamp or LEDs have demonstrated marked increases in productivity and product purity, with reaction times reduced from hours to minutes. researchgate.netrsc.org A flow reactor system allows for precise control over parameters like residence time, temperature, and light intensity, which is crucial for minimizing the formation of polybrominated byproducts. researchgate.netrsc.org This level of control and the inherent scalability of flow systems make them ideal for the industrial-scale manufacture of this compound. acs.org

The utility of this compound as a reactive intermediate can be significantly enhanced by integrating its synthesis and subsequent reactions into a continuous multi-stage process. Once synthesized in a photo-flow reactor, the compound can be directly channeled into a second reactor for further transformations. researchgate.net

This approach has several advantages:

Telescoped Synthesis: It avoids the isolation and purification of the potentially lachrymatory and reactive bromomethyl intermediate.

Enhanced Safety: Handling of hazardous reagents and intermediates is minimized and contained within the closed-loop system.

For example, the output from the synthesis reactor could be mixed with a nucleophile stream to perform a substitution reaction on the bromomethyl group. The integration of in-line purification, such as liquid-liquid extraction using membrane separators, can deliver a pure product stream at the end of the process. researchgate.net This integrated approach represents a paradigm shift in chemical manufacturing, moving towards safer, more efficient, and automated production of complex molecules derived from this compound. sci-hub.se

Flow Chemistry ApplicationDescriptionAdvantages
Scalable Synthesis Using a photo-flow reactor for the continuous benzylic bromination with NBS. researchgate.netrsc.orgIncreased productivity, improved safety, higher purity, uniform light exposure, easy scalability. researchgate.netresearchgate.net
Continuous Transformations Integrating the synthesis of the compound with subsequent reaction steps in a multi-stage flow system. researchgate.netAvoids isolation of reactive intermediates, enhances safety, reduces process time.
In-line Purification Incorporating continuous purification modules, like membrane-based liquid-liquid extraction, into the flow path. researchgate.netAutomates the purification process, minimizes manual handling, provides a continuous stream of pure product.

Asymmetric Synthesis and Chiral Derivative Preparation

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. The prochiral nature of this compound and the differential reactivity of its aromatic bromine and benzylic bromine atoms offer fertile ground for developing asymmetric methodologies to prepare chiral derivatives.

Stereoselective transformations involving this compound are an emerging area of interest. The goal is to control the three-dimensional arrangement of atoms, which is crucial for biological activity. Methodologies such as substrate-controlled and reagent-controlled reactions are being explored to introduce chirality. For instance, the sequential substitution of the two bromine atoms with different nucleophiles can generate a chiral center, provided the ortho-substituents restrict free rotation, leading to atropisomerism.

Research in related fields has demonstrated the feasibility of such transformations. Phosphine-catalyzed domino reactions have been shown to assemble multiple acrylate (B77674) units with high regio- and stereoselectivity, forming multiple carbon-carbon bonds and stereocenters in a single process. acs.orgnih.gov Similarly, desymmetrizing enantioselective intramolecular Heck reactions are powerful tools for creating complex molecules with quaternary stereocenters from prochiral dienes. nih.gov These advanced catalytic strategies could be adapted for this compound to synthesize complex, chiral molecules through controlled, stereoselective bond formations.

Enantioselective catalysis is a key strategy for preparing chiral derivatives from prochiral precursors like this compound. This involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The development of catalysts that can differentiate between the two enantiotopic faces or groups of the substrate is a significant research focus.

For example, chiral BINOL-derived bifunctional catalysts have proven effective in enantioselective halolactonization reactions, demonstrating the potential of chiral scaffolds to control stereochemistry in reactions involving halogen atoms. nih.gov Transition metal catalysis, a versatile tool in organic synthesis, is also being heavily investigated for enantioselective functionalization. caltech.edu In the context of this compound, a chiral catalyst could mediate the selective substitution of the benzylic bromine, leading to the formation of a chiral center. This approach has been successfully used in the asymmetric synthesis of unnatural amino acids, where chiral phase-transfer catalysts mediate the enantioselective alkylation of glycine (B1666218) derivatives with benzyl (B1604629) bromides. acs.org

Catalytic StrategyDescriptionPotential Application to this compound
Phase-Transfer Catalysis Utilizes a chiral catalyst to shuttle a reactant between an aqueous and an organic phase, enabling an enantioselective reaction.Enantioselective alkylation of nucleophiles with the bromomethyl group to create a stereocenter. acs.org
Transition Metal Catalysis Employs a chiral ligand-metal complex to catalyze a stereoselective transformation.Enantioselective cross-coupling reactions at the aromatic C-Br bond or substitution at the benzylic C-Br bond. nih.govcaltech.edu
Organocatalysis Uses small, chiral organic molecules as catalysts.Asymmetric transformations such as enantioselective substitutions or additions. nih.gov

Novel Applications in Materials Science and Medicinal Chemistry

The distinct reactivity of the aromatic and benzylic bromine atoms makes this compound a highly attractive scaffold for creating novel functional materials and next-generation therapeutics.

In materials science, there is a high demand for well-defined molecular building blocks to construct polymers and frameworks with tailored properties. The rigid benzonitrile core and the reactive bromomethyl group of related compounds are leveraged in the synthesis of advanced materials.

This compound can serve as a versatile monomer or cross-linking agent. The bromomethyl group is a potent alkylating agent, ideal for initiating polymerization or for post-synthesis functionalization of polymer chains. The aromatic bromine allows for further modification through powerful cross-coupling reactions like Suzuki or Sonogashira couplings, enabling the creation of complex, conjugated polymer architectures.

This dual functionality is particularly promising for the synthesis of:

Metal-Organic Frameworks (MOFs): The nitrile group and the bromine atoms can be modified to create multitopic linkers that coordinate with metal ions, forming porous, crystalline materials with applications in gas storage, separation, and catalysis.

Covalent Organic Frameworks (COFs): The compound can be used to form robust, porous polymers with regular structures through strong covalent bonds, suitable for applications in electronics and catalysis. rsc.org

Organic Semiconductors: The rigid aromatic structure is a desirable feature for charge-transporting materials used in organic light-emitting diodes (OLEDs) and field-effect transistors. The functional handles allow for tuning of electronic properties.

Material TypeRole of this compoundPotential Properties & Applications
Functional Polymers Monomer or cross-linker; reactive sites for grafting side chains.Enhanced thermal stability, tunable electronic properties, materials for sensors or membranes.
Metal-Organic Frameworks (MOFs) Precursor to multitopic organic linkers.High porosity for gas storage, selective catalysis, chemical sensing. ambeed.com
Covalent Organic Frameworks (COFs) Building block for porous network formation.Heterogeneous catalysis, charge transport, energy storage. rsc.org

The benzonitrile moiety is a common feature in many approved drugs, and halogenated aromatic compounds are pivotal in medicinal chemistry for modulating the pharmacological properties of lead compounds. This compound offers a unique scaffold for designing next-generation therapeutic agents. The two bromine sites can be selectively functionalized to explore chemical space and optimize interactions with biological targets. google.com

A significant example is the development of small-molecule inhibitors for the PD-1/PD-L1 immune checkpoint, a major target in cancer immunotherapy. Researchers have designed inhibitors based on a 2-bromo-3-(bromomethyl)-1,1′-biphenyl scaffold, demonstrating that this substitution pattern can effectively disrupt the protein-protein interaction. nih.govacs.orgresearchgate.net This highlights the potential of the 2-bromo-bromomethyl motif in creating potent and specific bioactive molecules.

Furthermore, the 2-(bromomethyl)benzonitrile (B57715) fragment has been incorporated into the synthesis of analogues of established drugs, such as the DPP-4 inhibitor alogliptin, to create novel compounds with potentially improved properties. beilstein-journals.org The design of dual-target inhibitors, for example against anaplastic lymphoma kinase (ALK) and bromodomain-4 (BRD4) in neuroblastoma, represents another advanced therapeutic strategy where such versatile building blocks are invaluable. nih.gov

Future work will likely focus on using this compound in fragment-based drug discovery and combinatorial chemistry to generate libraries of diverse compounds for screening against a wide range of diseases, including cancer, infections, and neurological disorders. acs.org

Q & A

Q. What are the optimized synthetic routes for 2-Bromo-6-(bromomethyl)benzonitrile, and how do reaction conditions influence yield?

The compound is synthesized via bromination of precursor molecules. For example, bromination of 2-(methoxymethyl)benzonitrile using N-bromosuccinimide (NBS) in the presence of AIBN as a radical initiator (CCl₄, 80°C, 3h) yields 2-(bromomethyl)benzonitrile with ~89% efficiency . Adjusting reaction time, temperature, or stoichiometry can mitigate side reactions (e.g., over-bromination). For regioselective bromination, steric and electronic effects of substituents on the aromatic ring must be considered.

Q. What spectroscopic and crystallographic methods are employed to confirm the structure of this compound?

  • X-ray crystallography resolves bond lengths and angles, particularly useful for distinguishing between isomers (e.g., bromine vs. bromomethyl positioning) .
  • ¹H/¹³C NMR identifies benzylic protons (δ ~4.3–4.5 ppm for CH₂Br) and nitrile groups (C≡N stretching at ~2230 cm⁻¹ in IR) .
  • Mass spectrometry confirms molecular weight (e.g., m/z = 275.93 for C₈H₄Br₂N) and fragmentation patterns .

Q. How is this compound purified post-synthesis, and what solvents are compatible?

Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from polar aprotic solvents like acetonitrile. Due to its sensitivity to hydrolysis, storage under inert atmosphere (N₂/Ar) in anhydrous DCM or THF is recommended .

Q. What safety precautions are critical when handling this compound?

The compound is a lachrymator and potential alkylating agent. Use in a fume hood with PPE (gloves, goggles). Quench residues with aqueous sodium thiosulfate to neutralize reactive bromine species .

Q. What are its primary applications in foundational organic synthesis?

It serves as a bifunctional electrophile in:

  • Nucleophilic substitutions : Reacts with amines, thiols, or alcohols to form C–N, C–S, or C–O bonds .
  • Cycloadditions : Participates in [3+2] cycloadditions with tetrazoles to form heterocycles like benzotriazoles .

Advanced Research Questions

Q. How does steric hindrance influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromine and bromomethyl groups create steric congestion, requiring bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) for efficient palladium-catalyzed coupling. Competitive oxidative addition at the benzylic vs. aryl bromide positions must be controlled using selective catalysts (e.g., Pd(OAc)₂ with AsPh₃) .

Q. What mechanistic insights explain its role in constructing polycyclic frameworks (e.g., indenoisoquinolinones)?

In base-promoted condensations with homophthalic anhydride, the benzylic bromide undergoes nucleophilic attack, forming a ketone intermediate that cyclizes to yield 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-ones. DFT studies suggest the reaction proceeds via a tandem SN2–Friedel-Crafts mechanism .

Q. How can competing isomerization during synthesis be minimized?

In Wittig reactions leading to precursors (e.g., 2-(4-methylstyryl)benzonitrile), trans isomers dominate (60% cis vs. 40% trans). Steric control via bulky aldehydes or low-temperature conditions (0–5°C) favors the trans configuration, reducing post-synthetic separation challenges .

Q. What strategies address contradictions in crystallographic vs. spectroscopic data for derivatives?

For example, van der Waals interactions in crystal packing (observed via X-ray) may shift NMR signals due to anisotropic effects. Hybrid validation using NOESY (to confirm spatial proximity) and DFT-calculated chemical shifts resolves such discrepancies .

Q. How is computational modeling used to predict its reactivity in novel reaction systems?

Molecular docking studies (e.g., with enzymes) and frontier molecular orbital (FMO) analysis predict sites of electrophilic/nucleophilic attack. For instance, the LUMO of the benzylic bromide is lower in energy (−1.8 eV) than the aryl bromide (−1.2 eV), favoring nucleophilic substitution at the benzylic position .

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